

Troubleshooting pinholes in glazes from cobalt carbonate decomposition

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Compound of Interest

Compound Name: Cobalt(II) carbonate hydrate

Cat. No.: B031851

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Technical Support Center: Glaze Defects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address pinholing in glazes, specifically arising from the decomposition of cobalt carbonate. This resource is intended for researchers, scientists, and drug development professionals who may encounter these issues during their experimental work with ceramic materials.

Troubleshooting Guide: Pinholes from Cobalt Carbonate

Question: What are pinholes and why do they form when using cobalt carbonate?

Pinholes are small, pit-like defects that appear on the surface of a fired glaze. When cobalt carbonate (CoCO_3) is used as a colorant, it can be a source of these defects. During firing, cobalt carbonate decomposes, releasing carbon dioxide (CO_2) gas.^{[1][2]} If this gas evolution occurs after the glaze has begun to melt and seal over, the gas bubbles can become trapped. As these bubbles rise through the molten glaze, they may burst at the surface, leaving behind small craters. If the glaze is too viscous or the firing cycle does not allow enough time for the glaze to flow and heal these imperfections, they will remain as pinholes in the final product.^[1]

Question: At what temperature does cobalt carbonate decompose?

The decomposition of carbonates in ceramic firings can occur over a broad temperature range, from 200°C to 1000°C. Cobalt carbonate, specifically, can continue to release gas at temperatures as high as 1000°C. This is a critical factor because many glaze formulations begin to melt and form a glassy layer before this temperature is reached, increasing the likelihood of trapping the evolved gases.

Data Presentation: Decomposition Temperatures of Common Carbonates

Carbonate	Decomposition Temperature Range (°C)
Cobalt Carbonate	Can decompose as late as 1000°C
Calcium Carbonate	750 - 1000°C
Copper Carbonate	Decomposes to CuO around 290°C
Strontium Carbonate	800 - 1100°C
Barium Carbonate	1025 - 1325°C

Question: How can I adjust my firing schedule to prevent pinholes from cobalt carbonate?

Modifying the firing schedule is a primary method for mitigating pinholes. The goal is to either allow the gas to escape before the glaze melts or to hold the glaze at a fluid temperature long enough for any pinholes to heal. A common and effective strategy is to introduce a "drop-and-soak" period in the firing cycle.

Experimental Protocols: Firing Schedule Modifications

Protocol 1: Slowing the Final Ascent and Adding a Soak

- Slow the heating rate in the final 100°C leading up to the peak temperature. A rate of 108°F (60°C) per hour is a good starting point.
- Hold at the peak temperature for a period of 20-30 minutes. This allows the glaze to fully melt and for bubbles to rise to the surface.

Protocol 2: Implementing a "Drop-and-Soak"

- After reaching the peak temperature, rapidly cool the kiln by 50-100°C.
- Hold at this lower temperature for 30-60 minutes. This "soak" or "hold" period keeps the glaze fluid, allowing it to heal over any pinholes that have formed.[\[3\]](#)

Example Firing Schedule to Mitigate Pinholes (Cone 6):

Ramp #	Rate (°C/hour)	Temperature (°C)	Hold (minutes)
1	120	1000	0
2	150	1220	20
3	9999 (as fast as possible)	1170	30

This schedule includes a hold at the peak temperature and a subsequent drop and soak to allow for healing.

Question: Can I modify my glaze formulation to reduce pinholing?

Yes, adjusting the glaze chemistry can significantly impact the formation of pinholes. The key is to control the viscosity and surface tension of the molten glaze.

- Lowering Viscosity: A less viscous (more fluid) glaze will heal over pinholes more readily. This can be achieved by increasing the flux content in your formulation.
- Adjusting Surface Tension: High surface tension can prevent gas bubbles from breaking at the surface. Oxides like magnesium oxide (MgO), alumina (Al₂O₃), and zirconium dioxide (ZrO₂) tend to increase surface tension, while fluxes like boric oxide (B₂O₃), potassium oxide (K₂O), and sodium oxide (Na₂O) can reduce it.

Experimental Protocols: Glaze Formulation and Application

- Substitute Cobalt Oxide for Cobalt Carbonate: Cobalt oxide (Co₃O₄) is a non-carbonate source of cobalt and will not produce CO₂ during firing. Note that cobalt oxide is a more powerful colorant, so the amount will need to be adjusted accordingly. Generally, use about two-thirds the amount of cobalt oxide as you would cobalt carbonate.[\[4\]](#)

- **Test Glaze Thickness:** The thickness of the glaze application can also play a role. If the glaze is too thick, it can be more difficult for gas bubbles to escape. Experiment with applying thinner, more even coats of glaze.
- **Bisque Firing to a Higher Temperature:** A higher bisque firing temperature can help to burn out more of the volatile materials in the ceramic body before the glaze is applied, reducing the overall amount of gas produced during the glaze firing.

Mandatory Visualization

Below is a troubleshooting workflow for addressing pinholes caused by cobalt carbonate decomposition.

Caption: Troubleshooting workflow for pinholes from cobalt carbonate.

FAQs

Q1: Can I just refire a piece that has pinholes? A1: In some cases, refiring can help to heal pinholes. It is best to apply a very thin coat of glaze over the affected areas before refiring. Consider using a firing schedule with a "drop-and-soak" to give the glaze the best chance to heal.

Q2: What are some other common causes of pinholing in glazes? A2: Besides the decomposition of carbonates, pinholes can be caused by gases escaping from the clay body (e.g., from organic matter or sulfates), a glaze application that is too thick, or a firing that is too fast.

Q3: How can I measure the viscosity of my molten glaze? A3: Measuring the viscosity of a molten glaze requires specialized laboratory equipment such as a high-temperature viscometer. These instruments measure the torque required to rotate a spindle in the molten material at a controlled temperature.

Q4: Is there a way to measure the surface tension of my glaze at high temperatures? A4: The sessile drop method is a common technique used to determine the surface tension of molten materials.^{[5][6][7]} This involves placing a drop of the molten glaze on a non-reactive substrate and analyzing the shape of the drop. This typically requires a high-temperature furnace with a viewing port and specialized imaging software.

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